molecular formula C15H19N3O2 B608862 Mavacamten CAS No. 1642288-47-8

Mavacamten

Número de catálogo B608862
Número CAS: 1642288-47-8
Peso molecular: 273.336
Clave InChI: RLCLASQCAPXVLM-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mavacamten is a medication used to treat symptomatic obstructive hypertrophic cardiomyopathy (HCM) . It is a small molecule designed to regulate cardiac function at the sarcomere level by selectively but reversibly inhibiting the enzymatic activity of myosin, the fundamental motor of the sarcomere .


Synthesis Analysis

A kilogram scale synthesis of mavacamten was exemplified in a patent published in 2021. The synthesis contains four synthesis steps and one purification step. The synthesis started with the synthesis of mono-substituted urea from propanamine and isocyanato-trimethylsilane .


Molecular Structure Analysis

The molecular formula of Mavacamten is C15H19N3O2 . The IUPAC name is 6- [ [ (1 S )-1-phenylethyl]amino]-3-propan-2-yl-1 H -pyrimidine-2,4-dione . The molecular weight is 273.33 g/mol .


Physical And Chemical Properties Analysis

Mavacamten has a molecular weight of 273.33 g/mol. Its molecular formula is C15H19N3O2 .

Aplicaciones Científicas De Investigación

  • Cardiac Myosin Modulation : Mavacamten acts on multiple stages of the myosin chemomechanical cycle, inhibiting sarcomere force production and reducing cardiac contractility. This mechanism is vital in addressing the hypercontractility associated with HCM (Kawas et al., 2017).

  • Pharmacokinetics and Drug Interaction : Mavacamten demonstrates high permeability, low efflux transport, and minimal drug–drug interaction risk, making it a viable oral therapeutic option for treating HCM. It does not inhibit CYP enzymes but induces CYP2B6 and CYP3A4 enzymes at high concentrations (Grillo et al., 2018).

  • Clinical Trials and Outcomes : In clinical trials, mavacamten has shown effectiveness in reducing symptoms and improving the well-being of patients with obstructive HCM. It improves exercise capacity and reduces the obstruction that restricts blood flow (Waldman & Owens, 2021).

  • Impact on Muscle Contraction : Mavacamten decreases maximal force and Ca2+-sensitivity in certain mouse models of HCM, suggesting its potential in treating different forms of heart disease beyond obstructive HCM (Awinda et al., 2020).

  • First Disease-Specific Treatment : It is recognized as the first disease-specific treatment for HCM, demonstrating significant improvements in patients' quality of life and exercise capacity in clinical trials (Magnusson & Karason, 2021).

  • Comparative Effectiveness with Other Therapies : Mavacamten is compared with current HCM treatments like β-blockers, showing a unique mechanism that addresses key molecular abnormalities of the disease. It has been successful in Phase III trials (Zampieri et al., 2021).

  • Cost-Effectiveness and Drug Interactions : Despite its effectiveness, mavacamten's high cost and interactions with CYP2C19 and CYP3A4 might limit its widespread use. Its cost-effectiveness and long-term health outcomes require further evaluation (Dalo, Weisman, & White, 2022).

  • Efficacy with Beta-Blocker Use : Sub-group analyses suggest that mavacamten's benefits are observed across a range of clinically meaningful parameters regardless of concurrent beta-blocker use, a common treatment in HCM (Jacoby et al., 2021).

Safety And Hazards

Mavacamten should be handled with care to avoid inhalation and contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition .

Propiedades

IUPAC Name

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCLASQCAPXVLM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Myosin is a family of enzymes that can produce mechanical output by an ATP-mediated cyclic interaction with actin. When ATP is bound to the myosin head, it is hydrolyzed into ADP and organophosphate by myosin ATPase activity, and the energy produced from the reaction is stored in the myosin head. As the organophosphate dissociates from myosin, it shifts myosin into a strong binding state to actin, thus creating a myosin-actin complex otherwise known as "cross-bridging".Dissociation of the organophosphate also causes a conformation change in myosin that creates strain in the actin-myosin bridge that can only be released once the actin and myosin filaments slide past each other, thus shortening the sarcomere and create a muscle contraction. Once the sliding is completed, ADP is released to create further movement of the myosin head. Although this ADP release-induced movement is minor and unlikely to contribute to the sarcomere movement, researchers have hypothesized that this movement is likely essential in limiting the sliding velocity of actin.Finally, myosin then bind to a new ATP molecule to initiate the chemomechanical cycle again. Mavacamten reduces sarcomere hypercontractility by acting as an allosteric and reversible modulator of the beta-cardiac isoform of myosin to reduce its ATPase activity, thus reducing actin-myosin cross bridging. Specifically, mavacamten inhibits the phosphate release, the cycle's rate-limiting step, without affecting the ADP release rate in actin-bound myosin.Also, mavacamten inhibits binding of ADP-bound myosin to actin as well as ADP release to prime the myosin head to initiate turnover.Recently, it was also discovered when myosin is not in its active state to interact with actin, it exists in equilibrium between 2 energy sparing states: a disordered relaxed state, where interaction between actin and myosin by the thin filament regulatory proteins, and a super relaxed state, where significant myosin head-to-head interaction lengthen ATP turnover rate.. Mavacamten's binding to myosin can shift the equilibrium toward the super relaxed state, effectively exerting both a basal and actin-activated ATP inhibition.
Record name Mavacamten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mavacamten

CAS RN

1642288-47-8
Record name Mavacamten [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavacamten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVACAMTEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.